molecular formula C11H12F3NO4S B2686690 Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate CAS No. 338962-51-9

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate

Cat. No.: B2686690
CAS No.: 338962-51-9
M. Wt: 311.28
InChI Key: HOJRUUBKFOZEKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The vapor-phase synthesis of 2,3,5-DCTF, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate consists of a pyridine ring with a trifluoromethyl group attached to it. The compound also contains a sulfonyl group and an ethyl ester.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : A study demonstrates a mild methodology for the removal of the sulfone moiety from ethyl 2-(pyridin-2-ylsulfonyl)hexanoate among other compounds, highlighting a technique that could potentially be applied to similar chemical structures for synthesizing α-fluoro esters and deuterium-labeled esters (Wnuk et al., 1996).

Environmental Impact and Detection

  • Perfluoroalkyl Sulfonamides in Indoor and Outdoor Air : Research on perfluoroalkyl sulfonamides (PFASs) investigates their presence in indoor and outdoor environments, revealing their potential degradation into persistent pollutants. This highlights the importance of understanding the environmental fate of chemical compounds with sulfonamide groups, which could relate to the environmental impact of the compound (Shoeib et al., 2004).

Catalytic Applications

  • Sulfonamides as Novel Terminators of Cationic Cyclisations : This study introduces sulfonamides as effective terminators in cationic cyclisation reactions, offering a glimpse into the potential catalytic roles of compounds with similar functional groups in synthesizing polycyclic systems (Haskins & Knight, 2002).

Polymer and Material Science

  • Conductivity Enhancement in Polyaniline Films : Investigations into the conductivity enhancement of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films through solvent treatment may offer insights into how similar chemical structures could influence the electrical properties of polymeric materials (Ouyang et al., 2004).

Safety and Hazards

Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate can cause severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . If swallowed, rinse mouth and do not induce vomiting .

Properties

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4S/c1-3-19-10(16)7(2)20(17,18)9-5-4-8(6-15-9)11(12,13)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRUUBKFOZEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)C1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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